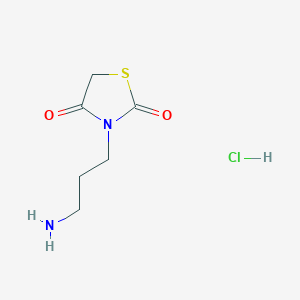

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride

Übersicht

Beschreibung

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is a heterocyclic organic compound with the molecular formula C6H11ClN2O2S It is a derivative of thiazolidine-2,4-dione, a five-membered ring containing sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 3-aminopropylamine in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amine group of 3-aminopropylamine attacks the carbonyl carbon of thiazolidine-2,4-dione, forming the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidine-2,4-dione derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride serves as a building block in the synthesis of more complex molecules. It participates in various chemical reactions, including:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: Converts carbonyl groups to hydroxyl groups.

- Substitution: Allows for the introduction of different functional groups at the nitrogen or sulfur atoms.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it interacts with peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity.

Medicine

Antidiabetic Properties:

Research indicates that this compound acts as a PPAR-γ agonist, enhancing insulin sensitivity and potentially aiding in diabetes management. Its pharmacological profile suggests it might be beneficial in treating metabolic disorders .

Anticancer Activity:

Recent studies have explored novel thiazolidine derivatives for their anticancer properties. These derivatives have shown effectiveness in inhibiting angiogenesis by targeting VEGFR-2, a critical pathway in cancer progression. For instance, derivatives of thiazolidine-2,4-dione have demonstrated promising cytotoxic effects against various cancer cell lines (e.g., HepG2 and MCF-7) with IC50 values indicating significant potency .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 18 | HepG2 | 0.60 |

| 21 | MCF-7 | 1.662 |

| 23 | MCF-7 | 0.328 |

Industry

In industrial applications, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its ability to modify biological pathways makes it a candidate for drug design and formulation .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that derivatives of thiazolidinedione exhibit favorable absorption characteristics but vary in their ability to cross the blood-brain barrier. Most derivatives show high gastrointestinal absorption but limited central nervous system penetration . Additionally, toxicity assessments indicate that certain derivatives may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

Case Study 1: Anticancer Research

A study focused on synthesizing new thiazolidine derivatives demonstrated their potential as effective anticancer agents by inhibiting VEGFR-2 and reducing VEGF synthesis. The results from various assays indicated that these compounds could serve as models for future drug development aimed at cancer treatment .

Case Study 2: Antidiabetic Research

In another investigation, the antidiabetic effects of this compound were evaluated through its action on PPAR-γ pathways. The findings suggested significant improvements in glucose homeostasis in diabetic models, further supporting its therapeutic potential .

Wirkmechanismus

The compound exerts its effects primarily through the activation of PPAR-γ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences, modulating the expression of genes involved in insulin sensitivity, adipogenesis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Pioglitazone

- Rosiglitazone

- Troglitazone

Comparison

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other thiazolidinediones. For instance, the presence of the aminopropyl group may enhance its binding affinity to PPAR-γ and improve its metabolic stability .

Biologische Aktivität

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidinedione (TZD) class of compounds, characterized by a thiazolidine ring and a dione functional group. Its molecular formula is , and it has a molecular weight of 174.22 g/mol. The compound has been studied for various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.

The biological activities of this compound can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that TZDs can inhibit cancer cell proliferation through the modulation of key signaling pathways such as the Raf/MEK/ERK and PI3K/AKT pathways. These pathways are crucial in regulating cell growth and survival .

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by altering the expression of Bcl-2 family proteins. It decreases anti-apoptotic proteins (Bcl-2, Bcl-XL) while increasing pro-apoptotic proteins (Bak, Bax) .

- Anti-inflammatory Effects : TZDs exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators, which are involved in various inflammatory diseases .

Anticancer Studies

A series of studies evaluated the anticancer effects of this compound on different cancer cell lines. The results are summarized in the following table:

Anti-Diabetic Activity

In addition to its anticancer properties, this compound has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. This suggests its utility in managing type 2 diabetes through enhanced insulin sensitivity .

Case Studies and Research Findings

- Breast Cancer Research : A study demonstrated that compounds similar to this compound effectively inhibited breast cancer cell proliferation in a dose-dependent manner while sparing normal breast cells from cytotoxicity. This selectivity highlights the therapeutic potential of these compounds in treating breast cancer with reduced side effects .

- Diabetes Management : Another investigation focused on thiazolidinediones as PTP1B inhibitors showed promising results in improving glucose metabolism and insulin sensitivity. The findings suggest that these compounds could be beneficial for patients with insulin resistance or type 2 diabetes .

Eigenschaften

IUPAC Name |

3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.ClH/c7-2-1-3-8-5(9)4-11-6(8)10;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQMQWOIKYIMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.